molecular formula C5H9IO2 B15247425 Methyl3-iodo-2-methylpropanoate

Methyl3-iodo-2-methylpropanoate

Cat. No.: B15247425
M. Wt: 228.03 g/mol
InChI Key: MWNVYVRLCFKIRT-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2-methylpropanoate is an iodine-substituted ester derivative with the molecular formula C₆H₁₁IO₂. Its structure features a methyl group at the second carbon and an iodine atom at the third carbon of the propanoate backbone.

Properties

IUPAC Name

methyl 3-iodo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNVYVRLCFKIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodo-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 3-iodo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2-methylpropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products like 3-hydroxy-2-methylpropanoate or 3-cyano-2-methylpropanoate.

    Reduction: 3-iodo-2-methylpropanol.

    Oxidation: 3-iodo-2-methylpropanoic acid.

Scientific Research Applications

Methyl 3-iodo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling or tracking purposes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-iodo-2-methylpropanoate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table highlights key differences between methyl 3-iodo-2-methylpropanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN
Methyl 3-iodo-2-methylpropanoate C₆H₁₁IO₂ ~226* -CH₃ at C2, -I at C3 Not available
Methyl 3-iodo-2,2-dimethylpropanoate C₆H₁₁IO₂ 242.056 -CH₃ at C2 (two groups), -I at C3 150349-54-5
Methyl 3-iodopropanoate C₄H₇IO₂ 214.0016 No methyl groups, -I at C3 5029-66-3

*Estimated based on molecular formula.

Key Observations :

  • Branching Effects: Methyl 3-iodo-2,2-dimethylpropanoate () exhibits increased steric hindrance due to two methyl groups at C2, which may reduce reactivity in nucleophilic substitution reactions compared to the less-branched methyl 3-iodo-2-methylpropanoate .
  • Molecular Weight: The addition of methyl groups increases molecular weight, as seen in the 242.056 g/mol mass of the 2,2-dimethyl analog versus the simpler methyl 3-iodopropanoate (214.0016 g/mol) .

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